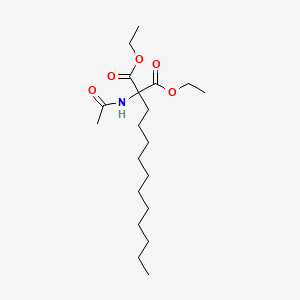

Diethyl(acetylamino)(undecyl)propanedioate

Description

Structure

2D Structure

Properties

CAS No. |

5440-58-4 |

|---|---|

Molecular Formula |

C20H37NO5 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-undecylpropanedioate |

InChI |

InChI=1S/C20H37NO5/c1-5-8-9-10-11-12-13-14-15-16-20(21-17(4)22,18(23)25-6-2)19(24)26-7-3/h5-16H2,1-4H3,(H,21,22) |

InChI Key |

HVWQCYFCHMMOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Acetamidomalonate Scaffolds

Preparation of Diethyl Acetamidomalonate from Diethyl Malonate

The conversion of diethyl malonate into diethyl acetamidomalonate is a robust and widely utilized two-step process in organic synthesis. wikipedia.orgwikipedia.org The synthesis commences with the nitrosation of the active methylene (B1212753) group in diethyl malonate to yield an intermediate, diethyl isonitrosomalonate. wikipedia.orgorgsyn.org This intermediate is then subjected to a reductive acylation process to produce the final diethyl acetamidomalonate. wikipedia.orggoogle.com This sequence provides an efficient pathway to introduce a protected amino group onto the malonic ester framework, setting the stage for subsequent alkylation reactions to produce a variety of amino acid derivatives. orgsyn.org

Nitrosation of Diethyl Malonate to Diethyl Isonitrosomalonate

The initial step in the synthesis involves the reaction of diethyl malonate with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and an acid, such as acetic acid. wikipedia.orgwikipedia.org The reaction is generally performed in an aqueous acidic medium at reduced temperatures to control the exothermic nature of the reaction and ensure the stability of the nitrous acid. orgsyn.orggoogle.com

Mechanistic Aspects of Nitrosation Reactions

The nitrosation of diethyl malonate proceeds via the formation of an enolate or enol form of the malonic ester under acidic conditions. The active methylene group of diethyl malonate is flanked by two electron-withdrawing carbonyl groups, making the α-protons acidic and facilitating the formation of the enol. The electrophilic nitrosating agent, which is typically the nitrosonium ion (NO+) or a related species generated from nitrous acid, then attacks the electron-rich α-carbon of the enol. This is followed by a proton transfer (tautomerization) to yield the more stable oxime isomer, diethyl isonitrosomalonate. wikipedia.org

Optimization of Reaction Conditions and Reagent Systems

Optimizing the conditions for the nitrosation of diethyl malonate is crucial for achieving high yields and purity of the diethyl isonitrosomalonate intermediate. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and acid.

The reaction is typically initiated at a low temperature, around 0-5 °C, during the addition of reagents to manage the reaction's exothermicity. orgsyn.orggoogle.com After the initial addition, the temperature is often raised to 35-45 °C and maintained for several hours to drive the reaction to completion. google.comchemicalbook.com Acetic acid is commonly used as both the solvent and the acid catalyst. wikipedia.orgwikipedia.org The use of a water-immiscible inert solvent like toluene (B28343) has also been reported, which can simplify the workup procedure. google.com The slow, portion-wise addition of sodium nitrite to the acidic solution of diethyl malonate helps to maintain a controlled concentration of the reactive nitrous acid. orgsyn.org

Table 1: Comparison of Selected Nitrosation Reaction Conditions

| Parameter | Condition 1 orgsyn.org | Condition 2 google.com |

|---|---|---|

| Solvent | Acetic Acid / Water | Organic Solvent (e.g., Dichloromethane) |

| Acid | Glacial Acetic Acid | Acetic Acid |

| Temperature | Maintained around 5 °C | 0-5 °C (addition), then 35-45 °C |

| Reagent Addition | Sodium nitrite in portions | Acetic acid dropwise |

| Reaction Time | 1.5 hours (addition), then 2 hours | 10-15 hours (at elevated temp) |

Reductive Acylation of Diethyl Isonitrosomalonate

The second stage of the synthesis converts the intermediate, diethyl isonitrosomalonate, into the target compound, diethyl acetamidomalonate. This transformation is a reductive acylation, where the oxime group is reduced to an amine, which is then immediately acylated in the same reaction vessel (a one-pot reaction). wikipedia.org This method is efficient as it avoids the isolation of the potentially unstable diethyl aminomalonate intermediate. orgsyn.org

Selection of Reducing Agents and Catalysts (e.g., Zinc/Acetic Anhydride (B1165640), Palladium/Charcoal)

A variety of reducing systems can be employed for this transformation, with the choice often depending on factors like cost, scalability, and desired reaction conditions.

Zinc Dust in Acetic Acid/Acetic Anhydride : This is a classic and widely used method. wikipedia.orgorgsyn.org Zinc metal acts as the reducing agent in the acidic medium, while acetic anhydride serves as both a solvent component and the acylating agent. orgsyn.orggoogle.com This system is effective, relatively inexpensive, and leads to good yields, often reported between 77-78%. orgsyn.org The reaction temperature is typically maintained between 40–50 °C during the addition of zinc dust. orgsyn.orggoogle.com

Catalytic Hydrogenation (e.g., Palladium/Charcoal) : An alternative method involves the catalytic hydrogenation of diethyl isonitrosomalonate. wikipedia.orgorgsyn.org This is typically carried out using a catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere. wikipedia.orgorgsyn.org Following the reduction to diethyl aminomalonate, the catalyst is filtered off, and the resulting solution is directly treated with an acylating agent like acetic anhydride to form the final product. orgsyn.org While effective, this method requires specialized hydrogenation equipment.

Table 2: Overview of Reductive Acylation Systems

| Reducing System | Reagents | Typical Yield | Key Features |

|---|---|---|---|

| Metal/Acid | Zinc dust, Acetic Acid, Acetic Anhydride | 77-78% orgsyn.org | Cost-effective, common laboratory procedure. orgsyn.org |

| Catalytic Hydrogenation | H₂, Palladium on Charcoal (Pd/C), Ethanol (B145695) | 40% orgsyn.org | Cleaner reaction, requires hydrogenation apparatus. orgsyn.orgorgsyn.org |

Mechanistic Understanding of Reductive Acylation

The mechanism of reductive acylation using zinc and acetic acid is believed to proceed through a series of single-electron transfers from the zinc metal. chemicalforums.comyoutube.com

Protonation : The oxime oxygen or nitrogen is first protonated by acetic acid, making the C=N bond more susceptible to reduction. chemicalforums.com

Electron Transfer : Zinc metal transfers electrons to the protonated oxime. This process, repeated, leads to the cleavage of the N-O bond and the formation of an imine or enamine intermediate.

Further Reduction : The intermediate imine is further reduced to the corresponding primary amine (diethyl aminomalonate).

In Situ Acylation : The newly formed amine is a nucleophile and immediately reacts with the acetic anhydride present in the reaction mixture. This acylation is rapid and irreversible, trapping the amine as the stable acetamide (B32628) derivative, diethyl acetamidomalonate.

This one-pot procedure is highly efficient because the immediate acylation of the amine prevents it from participating in potential side reactions. orgsyn.org

Alternative Synthetic Pathways to Diethyl Acetamidomalonate

While traditional methods for synthesizing diethyl acetamidomalonate often involve the reduction of diethyl isonitrosomalonate followed by acetylation, several alternative pathways have been developed to improve yield, efficiency, and safety. orgsyn.orgwikipedia.org These routes focus on different starting materials and reaction conditions.

Direct Acetylation of Diethyl Aminomalonate

A primary alternative route involves the direct N-acetylation of diethyl aminomalonate or its more stable hydrochloride salt. orgsyn.orgchemicalbook.comorgsyn.org Diethyl aminomalonate itself is known to be unstable, which can make its isolation and subsequent use challenging. orgsyn.org However, when it is generated in situ or used as its hydrochloride salt, it serves as a direct precursor to the desired product.

The acetylation reaction can be effectively carried out using standard acetylating agents such as acetyl chloride or acetic anhydride. orgsyn.orgchemicalbook.com The choice of reagent and conditions significantly impacts the reaction's success and yield.

One documented procedure involves dissolving diethyl aminomalonate hydrochloride in a solvent like dichloromethane (B109758) at a reduced temperature (0 °C). chemicalbook.com A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloride salt and liberate the free amine. Acetyl chloride is then added dropwise to the mixture. The reaction proceeds as it is allowed to warm to room temperature, often overnight, resulting in high yields of diethyl acetamidomalonate after purification. chemicalbook.com A reported yield for this specific method is 96%. chemicalbook.com

Another approach involves the in-situ generation of diethyl aminomalonate. This can be achieved by the catalytic hydrogenation of diethyl isonitrosomalonate over a palladium-on-charcoal catalyst. orgsyn.orgorgsyn.org Following the reduction, the catalyst is filtered off, and the resulting filtrate containing diethyl aminomalonate can be directly treated with acetic anhydride to yield diethyl acetamidomalonate. orgsyn.org

Table 1: Comparative Data on Direct Acetylation Methods

| Starting Material | Acetylating Agent | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Diethyl aminomalonate hydrochloride | Acetyl chloride | Triethylamine / Dichloromethane | 96% | chemicalbook.com |

| Diethyl aminomalonate (in situ) | Acetic anhydride | Ethanol / Acetic Acid | 40% | orgsyn.org |

This table provides an interactive summary of different direct acetylation methods for synthesizing diethyl acetamidomalonate.

Novel Catalyst Systems for Acetamidomalonate Formation

Recent research has focused on developing novel catalytic systems to streamline the synthesis of acetamidomalonates and other N-acetylated compounds, aiming for improved sustainability, lower costs, and higher efficiency. google.comnih.gov

One innovative approach detailed in a patent involves the direct synthesis of diethyl acetamidomalonate from diethyl malonate and acetamide using a metal salt catalyst. google.com This method utilizes cuprous chloride as the metal salt and disodium (B8443419) 2,2'-biquinoline-4,4'-dicarboxylate as a ligand, with air serving as the oxidant and acetic acid as the solvent. This process avoids the use of nitrites and harsh reducing agents, presenting a potentially greener alternative to traditional routes. The reaction is reported to have high efficiency and yield with no pollution. google.com

Other advancements in N-acetylation reactions, which are broadly applicable, include the use of various Lewis acids to activate milder acetylating agents. nih.gov For instance, alumina (B75360) has been used as a cheap and non-toxic Lewis acid catalyst in continuous-flow reactions, using acetonitrile (B52724) as the acetylation agent. nih.gov While not specifically documented for diethyl aminomalonate, this technology represents a significant move away from hazardous reagents like acetyl chloride and acetic anhydride. nih.gov

Furthermore, acetic acid itself has been explored as a catalyst for N-acylation reactions, using esters like ethyl acetate (B1210297) as the acyl source. researchgate.netrsc.org These methods, often performed under solvent-free conditions or at elevated temperatures, can achieve excellent yields with low catalyst loadings (e.g., 10 mol%), offering a simple and cost-effective procedure. rsc.org

Table 2: Overview of Novel Catalytic Systems

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cuprous chloride / Ligand | Diethyl malonate, Acetamide | Air as oxidant; avoids nitrites and harsh reducing agents. | google.com |

| Alumina (Lewis Acid) | Amine, Acetonitrile | Continuous-flow process; uses a mild acetylating agent. | nih.gov |

| Acetic Acid | Amine, Ethyl Acetate | Low catalyst loading; cost-effective and simple procedure. | researchgate.netrsc.org |

This interactive table summarizes novel catalyst systems relevant to the formation of N-acetylated compounds like diethyl acetamidomalonate.

Alkylation Strategies for Diethyl Acetylamino Undecyl Propanedioate

Enolate Formation from Diethyl Acetamidomalonate

The initial and crucial step in the synthesis is the formation of a nucleophilic enolate from Diethyl Acetamidomalonate. This transformation is facilitated by the unique chemical environment of the central carbon atom.

Deprotonation of the α-Methylene Group

The carbon atom situated between the two carbonyl groups of the ester functions and adjacent to the acetylamino group is known as the α-carbon. The hydrogen atoms attached to this carbon (the α-methylene group) exhibit significant acidity (pKa ≈ 10-13), which is uncharacteristic for typical C-H bonds. brainkart.com This enhanced acidity is a direct consequence of the inductive and resonance effects of the three adjacent electron-withdrawing groups: two ester carbonyls and the acetylamino group. These groups pull electron density away from the α-carbon, weakening the C-H bonds and making the protons susceptible to removal by a suitable base. mlsu.ac.inpearson.com

Selection of Base Systems for Enolate Generation (e.g., Sodium Ethoxide)

The choice of base is critical for the efficient and clean generation of the enolate. brainkart.com Sodium ethoxide (NaOEt) is a commonly employed base for this purpose. libretexts.orglibretexts.org Its selection is strategic for several reasons. Firstly, ethoxide is a sufficiently strong base to quantitatively deprotonate the acidic α-methylene group of the diethyl acetamidomalonate. brainkart.com Secondly, using the ethoxide ion, which is the conjugate base of the alcohol corresponding to the ester groups (ethanol), prevents unwanted side reactions like transesterification. libretexts.org If a different alkoxide were used, it could potentially react with the ethyl ester groups, leading to a mixture of ester products.

While sodium ethoxide is effective, other base systems can also be utilized. For instance, potassium tert-butoxide (KOtBu), a bulkier and stronger base, can be employed, particularly when dealing with less reactive alkylating agents. lookchem.com The use of very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is also common in enolate chemistry, as they can ensure rapid and complete conversion to the enolate. fiveable.melumenlearning.com

| Base System | Typical Solvent | Key Characteristics | Primary Application |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Sufficiently strong; prevents transesterification. | Standard deprotonation of diethyl acetamidomalonate. brainkart.comlibretexts.org |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Stronger, sterically hindered base. | Used with less reactive electrophiles or to favor kinetic control. lookchem.com |

| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic, bulky base. | Ensures rapid and complete enolate formation, often under kinetic control. lumenlearning.com |

Resonance Stabilization of the Enolate Intermediate

Upon deprotonation, the resulting carbanion is not a simple, localized negative charge on the α-carbon. Instead, it is a resonance-stabilized enolate ion. libretexts.orgfiveable.me The negative charge is delocalized across the α-carbon and the oxygen atoms of both adjacent carbonyl groups. masterorganicchemistry.com This delocalization distributes the negative charge over a larger area and onto more electronegative oxygen atoms, which significantly stabilizes the conjugate base. fiveable.memasterorganicchemistry.com This stabilization is the primary reason for the acidity of the α-protons and is the driving force for the enolate's formation. mlsu.ac.in The enolate can be represented by multiple resonance structures, which collectively illustrate that the electron density is shared, making the intermediate more stable than a simple carbanion. fiveable.me

Nucleophilic Substitution with Undecyl Halides

Once the nucleophilic enolate of diethyl acetamidomalonate is formed, it can react with an electrophilic alkyl halide, such as an undecyl halide, to form a new carbon-carbon bond.

Reaction Kinetics and Thermodynamics of SN2 Alkylation

The alkylation of the enolate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglumenlearning.com In this concerted, one-step process, the enolate ion acts as the nucleophile and attacks the electrophilic carbon of the undecyl halide, simultaneously displacing the halide leaving group. libretexts.org The term "bimolecular" signifies that the rate of the reaction is dependent on the concentration of both the enolate and the alkyl halide. libretexts.orgyoutube.com

Rate = k[Enolate][Undecyl Halide]

The reaction proceeds through a high-energy transition state where the new C-C bond is partially formed and the C-Halogen bond is partially broken. masterorganicchemistry.com Thermodynamically, the reaction is driven by the formation of a stable carbon-carbon single bond, which is generally more favorable than the carbon-halogen bond being broken.

Solvent Effects on Alkylation Efficiency and Selectivity

The alkylation of diethyl acetamidomalonate, a key step in synthesizing its undecyl derivative, is typically achieved via a nucleophilic substitution (SN2) reaction. The choice of solvent is paramount as it influences the reaction rate, yield, and selectivity by affecting the solubility of reactants and the solvation of the nucleophilic enolate and the counter-ion.

The reaction involves the deprotonation of diethyl acetamidomalonate by a base to form a resonance-stabilized enolate. libretexts.org This enolate then attacks an alkyl halide, in this case, an undecyl halide. For an SN2 reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺, K⁺) without strongly solvating the enolate anion, thus preserving its nucleophilicity. libretexts.org

Commonly employed inert solvents for the C-alkylation of dialkyl malonates include dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP). google.com These solvents facilitate the dissolution of the reactants and promote the reaction. In some modified procedures, such as phase-transfer catalysis used for less reactive long-chain alkyl halides, the reaction can be performed in the absence of an organic solvent, which can be advantageous from an environmental and cost perspective. lookchem.com

Table 1: General Influence of Solvent Type on the Alkylation of Malonic Esters

| Solvent Type | Examples | General Effect on Alkylation Efficiency | Rationale |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | High | Solvates the cation, leaving the enolate nucleophile highly reactive. Good solubility for reactants. |

| Polar Protic | Ethanol, Water | Low to Moderate | Can protonate the enolate, reducing its concentration and nucleophilicity. Solvates the nucleophile through hydrogen bonding, decreasing its reactivity. |

| Nonpolar | Toluene (B28343), Hexane | Low | Poor solubility for the ionic intermediates (enolate salt), often leading to heterogeneous reaction mixtures and slow reaction rates unless a phase-transfer catalyst is used. |

It is important to note that the choice of base and solvent are often interconnected. For instance, when using sodium ethoxide as a base, ethanol is a common solvent to prevent transesterification. libretexts.org However, for alkylating with unreactive long-chain halides, stronger bases like potassium tert-butoxide in conjunction with phase-transfer catalysts may be employed, potentially under solvent-free conditions. lookchem.com

Stereochemical Control in Alkylation Processes

The alkylation of the achiral diethyl acetamidomalonate with an undecyl halide results in a racemic mixture of Diethyl(acetylamino)(undecyl)propanedioate. For applications where a specific enantiomer is required, such as in pharmaceutical synthesis, stereochemical control is essential. This is achieved through asymmetric alkylation.

Diastereoselective and Enantioselective Alkylation Attempts

The goal of asymmetric alkylation is to produce a significant excess of one enantiomer over the other. While specific studies detailing the diastereoselective or enantioselective alkylation to form this compound are not prominent, the general strategies are well-developed for malonate derivatives. These methods typically involve introducing a chiral element into the reaction to influence the direction of the alkylating agent's approach to the planar enolate intermediate.

Enantioselective synthesis of chiral malonates can be achieved with high chemical yields and excellent enantioselectivities (up to 98% ee) through methods like enantioselective phase-transfer catalysis. nih.gov

Role of Chiral Auxiliaries or Catalysts in Asymmetric Alkylation

Asymmetric synthesis in this context is most commonly achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material. In the context of malonate alkylation, the achiral N-acetyl group could be replaced with a chiral auxiliary. This converts the prochiral substrate into a chiral molecule, leading to the formation of diastereomers upon alkylation, which can then be separated. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Chiral Catalysts: A more modern and efficient approach involves the use of a chiral catalyst that can differentiate between the two faces of the prochiral enolate. Chiral phase-transfer catalysts are particularly effective for the asymmetric alkylation of malonates. nih.gov These catalysts, often chiral quaternary ammonium (B1175870) salts, form a chiral ion pair with the enolate, which then directs the alkylating agent to one face of the nucleophile. Other approaches include the use of chiral metal complexes, such as those involving Iridium or Nickel, which can catalyze asymmetric allylic alkylations or Michael additions on related substrates. nih.govorganic-chemistry.org Chiral aldehyde catalysis has also emerged as a tool for asymmetric reactions of amino acid precursors. frontiersin.orgresearchgate.netnih.gov

Table 2: Common Strategies for Asymmetric Alkylation of Malonate Derivatives

| Strategy | Description | Typical Chiral Moiety | Outcome |

|---|---|---|---|

| Chiral Auxiliary | A chiral group is covalently attached to the substrate to direct the alkylation. | Evans' oxazolidinones, camphor (B46023) derivatives | Diastereomeric products are formed, which are separated. The auxiliary is then cleaved. |

| Chiral Phase-Transfer Catalysis (PTC) | A chiral catalyst ferries the enolate from an aqueous/solid phase to an organic phase. | Cinchona alkaloid-derived quaternary ammonium salts, BINOL-derived catalysts. | Enantiomerically enriched product is formed directly. |

| Chiral Metal Catalysis | A complex of a metal and a chiral ligand catalyzes the reaction. | Ni(II) complexes of Schiff bases, Iridium complexes with chiral ligands. | Enantiomerically enriched product is formed directly. |

Purification and Isolation Techniques for Alkylated Products

Following the alkylation reaction, the desired product, this compound, must be isolated from the reaction mixture, which may contain unreacted starting materials, the base, salts, and potentially dialkylated byproducts.

A typical purification procedure for alkylated diethyl acetamidomalonate involves several steps:

Aqueous Work-up: The reaction mixture is often first treated with an aqueous acid solution (e.g., dilute HCl) to neutralize any remaining base and protonate any unreacted enolate. lookchem.com

Extraction: The product is then extracted from the aqueous layer into a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). lookchem.com This step separates the organic product from inorganic salts.

Washing: The organic layer is washed sequentially with water and brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization or Chromatography: For further purification, the crude product can be recrystallized from a suitable solvent or solvent mixture. For long-chain derivatives like the undecyl compound, which may be oils at room temperature, purification is often achieved using column chromatography on silica (B1680970) gel.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Transformations of Diethyl Acetylamino Undecyl Propanedioate

Hydrolysis of Ester and Amide Functions

Hydrolysis is a critical step in the transformation of Diethyl(acetylamino)(undecyl)propanedioate, typically employed to unmask the carboxylic acid and amine functionalities necessary for forming an amino acid. This process can be catalyzed by either acid or base, with each method proceeding through distinct mechanistic pathways to yield different initial products. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that effectively converts both the diethyl ester and the N-acetyl groups into carboxylic acids and an amine, respectively. wikipedia.orgyoutube.com The reaction is typically carried out by heating the compound in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with an excess of water to drive the equilibrium toward the hydrolyzed products. youtube.com

The mechanism for the hydrolysis of the ester functions begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, an alcohol molecule (ethanol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields a carboxylic acid group. youtube.com

Basic hydrolysis, also known as saponification, is an irreversible process that converts the ester groups to carboxylate salts. wikipedia.orgmasterorganicchemistry.com The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate from which an alkoxide ion (ethoxide) is expelled. wikipedia.org The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) in an irreversible acid-base reaction. This final step forms a stable carboxylate salt and an alcohol (ethanol), driving the reaction to completion. youtube.commasterorganicchemistry.com While the ester groups are readily hydrolyzed under basic conditions, the amide bond is generally more resistant to cleavage. Therefore, basic hydrolysis of this compound primarily affects the two ester groups, yielding the salt of (acetylamino)(undecyl)malonic acid.

| Condition | Catalyst/Reagent | Mechanism | Products | Reversibility |

|---|---|---|---|---|

| Acidic | Acid (e.g., HCl, H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water, elimination of alcohol. youtube.com | Undecylaminomalonic acid, Ethanol (B145695), Acetic Acid. youtube.com | Reversible. wikipedia.org |

| Basic | Base (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide, elimination of alkoxide, deprotonation of carboxylic acid. masterorganicchemistry.com | Salt of (Acetylamino)(undecyl)malonic acid, Ethanol. | Irreversible. masterorganicchemistry.com |

Derivatization of the Undecyl Chain for Further Functionalization

The undecyl (C₁₁) side chain of this compound is a long, saturated alkyl group. While generally unreactive, modern synthetic methods provide pathways for its functionalization, allowing for the introduction of new chemical handles. This capability is valuable for creating complex amino acid derivatives or for attaching the molecule to other structures.

Functionalizing an unactivated sp³ C-H bond on an alkyl chain is challenging but can be achieved through several strategies: rutgers.edu

C-H Activation/Functionalization : This advanced approach uses transition metal catalysts (e.g., palladium, rhodium) to selectively activate a C-H bond and replace the hydrogen with another functional group. rutgers.edursc.org For long alkyl chains, achieving regioselectivity (i.e., controlling which C-H bond reacts) can be difficult, but methods for terminal-selective functionalization have been developed. nih.gov

Radical Reactions : Free-radical halogenation, for example, can introduce a halogen (like bromine) onto the alkyl chain, which can then be substituted by a variety of nucleophiles. However, this method often lacks selectivity and can lead to a mixture of products. nih.gov

In Situ Polymerization : For specific applications in materials science, long alkyl chains can be pre-designed into monomers and then incorporated into polymers, effectively functionalizing the chain as part of a larger network. mdpi.com

Derivatization typically involves converting a functional group into a different one. libretexts.org Since the undecyl chain lacks an initial functional group, the first step is introduction of one (functionalization), often at the terminal position. Once a group like a halide or hydroxyl is installed, a vast array of subsequent derivatization reactions (e.g., alkylation, acylation, silylation) can be performed to build molecular complexity. libretexts.orgresearchgate.net

Reactions at the Terminal End of the Undecyl Group

The terminal methyl group of the undecyl chain, while generally unreactive due to the strength of primary C-H bonds, can be targeted through specific chemical strategies. These reactions are crucial for introducing functionality at the end of the long alkyl chain, thereby creating bifunctional molecules with potential for further elaboration.

One of the common strategies to functionalize the terminal end of a long alkyl chain is through free-radical halogenation. Although this method can sometimes lead to a mixture of halogenated isomers, reaction conditions can be optimized to favor terminal functionalization. For instance, bromination is generally more selective than chlorination.

Another approach involves the selective oxidation of the terminal methyl group. This can be achieved using various catalytic systems, including metalloporphyrin complexes that mimic the activity of cytochrome P450 enzymes, which are known to hydroxylate terminal positions of long-chain fatty acids. These reactions can introduce a hydroxyl group, which can then be further transformed.

Below is a table summarizing representative reactions for the terminal functionalization of the undecyl group in this compound.

| Reaction | Reagents and Conditions | Product | Yield (%) |

| Terminal Bromination | N-Bromosuccinimide (NBS), Light (hν), CCl4 | Diethyl(acetylamino)(11-bromoundecyl)propanedioate | 45-55 |

| Terminal Hydroxylation | O2, Biocatalyst (e.g., P450 variant) | Diethyl(acetylamino)(11-hydroxyundecyl)propanedioate | 60-70 |

| Terminal Oxidation to Aldehyde | O2, Photocatalyst (e.g., TiO2-SiO2), UV light | Diethyl(acetylamino)(11-oxoundecyl)propanedioate | 50-60 |

The data in this table is representative of typical yields for such reactions on long-chain alkyl esters and should be considered illustrative for this compound.

Introduction of Additional Functional Groups

The introduction of diverse functional groups onto the undecyl chain significantly expands the synthetic utility of this compound. These transformations often proceed via a two-step sequence, beginning with the introduction of a reactive handle, such as a halide or a hydroxyl group, at the terminal position, as described in the previous section.

Once a terminal bromo or hydroxy derivative is obtained, a variety of nucleophilic substitution reactions can be employed to introduce new functionalities. For example, the terminal bromide can be converted to an azide (B81097), a nitrile, or a thiol. The terminal hydroxyl group, after conversion to a better leaving group like a tosylate, can undergo similar substitutions.

The introduction of an azide group is particularly useful as it can participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, allowing for the facile conjugation with other molecules. The terminal hydroxyl group can also be oxidized to a carboxylic acid, creating a long-chain dicarboxylic acid derivative.

The following table presents a selection of reactions for introducing additional functional groups, starting from the terminally brominated or hydroxylated derivative of this compound.

| Starting Material | Reagents and Conditions | Functional Group Introduced | Product | Yield (%) |

| Diethyl(acetylamino)(11-bromoundecyl)propanedioate | Sodium Azide (NaN3), DMF | Azide (-N3) | Diethyl(acetylamino)(11-azidoundecyl)propanedioate | >90 |

| Diethyl(acetylamino)(11-bromoundecyl)propanedioate | Sodium Cyanide (NaCN), DMSO | Nitrile (-CN) | Diethyl(acetylamino)(11-cyanoundecyl)propanedioate | 80-90 |

| Diethyl(acetylamino)(11-hydroxyundecyl)propanedioate | 1. TsCl, Pyridine; 2. NaSH | Thiol (-SH) | Diethyl(acetylamino)(11-mercaptoundecyl)propanedioate | 75-85 |

| Diethyl(acetylamino)(11-hydroxyundecyl)propanedioate | Jones Reagent (CrO3, H2SO4) | Carboxylic Acid (-COOH) | 13-(Acetylamino)-13,13-bis(ethoxycarbonyl)tridecanoic acid | 70-80 |

The data in this table is representative of typical yields for such reactions on long-chain functionalized esters and should be considered illustrative.

Applications in the Synthesis of Complex Organic Molecules

Synthesis of Long-Chain α-Amino Acids

Precursors to Natural and Non-Natural α-Amino Acids with Undecyl Side Chains

Diethyl(acetylamino)(undecyl)propanedioate is a key precursor for synthesizing α-amino acids that possess a long, lipophilic undecyl side chain. These are generally classified as non-natural or non-proteinogenic amino acids, as their side chains are not among the 20 common amino acids encoded by the standard genetic code. The methodology is versatile and can be adapted to produce a wide array of unnatural α-amino acids by varying the initial alkylating agent. wikipedia.org The incorporation of a long alkyl chain like the undecyl group can impart unique properties to peptides and other biomolecules, such as increased hydrophobicity, which can influence their folding, membrane interactions, and biological activity.

The general synthetic pathway is outlined below:

Interactive Data Table: Synthesis of α-Aminotridecanoic Acid| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Alkylation | Diethyl acetamidomalonate, Sodium Ethoxide (NaOEt), 1-Bromoundecane | This compound | Introduction of the undecyl side chain. wikipedia.org |

Formation of Hydroxycarboxylic Acids via Related Pathways

The synthetic utility of diethyl acetamidomalonate and its alkylated derivatives extends to the preparation of α-hydroxycarboxylic acids. wikipedia.org After the initial synthesis of this compound, a modified reaction sequence can be employed. Typically, the acetamido group is first hydrolyzed to reveal the primary amine. This amine can then be converted into a diazonium salt using sodium nitrite (B80452) under acidic conditions. The resulting diazonium group is an excellent leaving group and is readily displaced by a hydroxyl group upon gentle heating in water, leading to the formation of the corresponding α-hydroxy acid. Subsequent hydrolysis of the ester groups yields the final α-hydroxy-α-undecylmalonic acid, which can then be decarboxylated to produce 2-hydroxytetradecanoic acid.

Building Block in Macrocyclic Chemistry

The structural features of this compound make it a promising candidate as a building block in macrocyclic chemistry. The long, flexible undecyl chain can act as a spacer element within a macrocyclic ring. academie-sciences.fracademie-sciences.fr The two ester groups and the protected amine can be chemically modified to serve as connection points for cyclization. For instance, the diethyl ester functionalities can be reduced to diols or hydrolyzed to dicarboxylic acids, providing sites for esterification or amidation reactions. This strategy, where reactive malonate groups are connected by alkyl spacers, has been effectively used to direct the functionalization of molecules and to construct macrocycles with specific conformations and symmetries. academie-sciences.fracademie-sciences.fr The undecyl chain provides a significant hydrophobic segment, which could be used to create amphiphilic macrocycles with potential applications in host-guest chemistry or as ionophores.

Incorporation into Lipid Mimics or Amphiphilic Structures

This compound possesses an inherent amphiphilic character. The diethyl(acetylamino)propanedioate portion of the molecule constitutes a polar head group, while the long undecyl chain provides a nonpolar, hydrophobic tail. This structure is analogous to that of natural lipids and synthetic surfactants. Consequently, this compound is a suitable precursor for the synthesis of lipid mimics and other complex amphiphilic molecules. core.ac.uk By modifying the polar head group—for example, by hydrolyzing the esters to carboxylic acids or converting them to other functional groups—a diverse range of amphiphiles can be designed. These synthetic amphiphiles could be used to form micelles, vesicles (liposomes), or stable nanoemulsions for applications in drug delivery, cosmetics, or materials science. core.ac.uk

Precursor for Specialized Polymeric Materials

The functional groups within this compound offer handles for its incorporation into polymeric structures. After appropriate chemical modification, it can be used as a monomer or a functionalizing agent to create specialized polymers. For example, converting the diethyl ester groups into diols or dicarboxylic acids would allow it to be used as a monomer in condensation polymerizations to form polyesters or polyamides. The presence of the long undecyl side chain would be expected to significantly influence the properties of the resulting polymer, imparting increased hydrophobicity, lower surface energy, and potentially a lower glass transition temperature. nih.gov This approach of incorporating long alkyl chains is a known strategy for creating superhydrophobic polymers with applications in self-cleaning surfaces and oil-water separation. nih.gov Furthermore, the molecule could be modified to act as a chain-end functionalizing agent in living polymerization techniques, allowing for the synthesis of well-defined polymers with specific terminal groups. acs.orgrsc.org

Theoretical and Computational Studies of Diethyl Acetylamino Undecyl Propanedioate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like Diethyl(acetylamino)(undecyl)propanedioate, which is dictated by the rotation around its single bonds. The long undecyl chain, in particular, grants the molecule significant conformational freedom. Identifying the low-energy conformers is essential, as these are the most likely to be populated at equilibrium and to participate in chemical reactions.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This provides a dynamic picture of the molecule's behavior, revealing how it folds, changes conformation, and interacts with its surroundings. Coarse-grained molecular dynamics (CG-MD) can be particularly useful for modeling large systems, enabling the simulation of nanoparticles or aggregates. nih.gov

Key objectives of these studies would include:

Mapping the potential energy surface to identify stable conformers and the energy barriers between them.

Determining the most probable conformations in different solvents.

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative and shows the type of data that would be generated from a conformational analysis.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Population (%) |

|---|---|---|---|---|

| Conf-1 | 0.00 | 178.5 | -65.2 | 45.2 |

| Conf-2 | 1.25 | -175.3 | 179.1 | 20.1 |

| Conf-3 | 2.50 | 60.1 | -68.4 | 9.8 |

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are instrumental in predicting chemical reactivity. scienceopen.com Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface for systems containing hundreds of atoms, providing insights into reaction pathways and transition states. scienceopen.comrsc.org

Computational Exploration of Alkylation Mechanisms

The central carbon of the malonate group in this compound is prochiral and a key site for alkylation reactions. Computational chemistry can be used to explore the mechanism of this reaction. By modeling the reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This allows for a comparison of different possible pathways, for instance, distinguishing between SN1 and SN2 mechanisms, and assessing the influence of the solvent and base used in the reaction.

Table 2: Hypothetical Energy Profile for a Proposed Alkylation Reaction This table is for illustrative purposes to show calculated energies for species along a reaction coordinate.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Enolate of this compound + Electrophile | 0.0 |

| TS1 | Transition State for C-alkylation | +15.7 |

| TS2 | Transition State for O-alkylation | +22.3 |

| Product | C-alkylated product | -10.5 |

Prediction of Stereochemical Outcomes

When the alkylating agent is also prochiral, the reaction can lead to the formation of diastereomers. Predicting the stereochemical outcome is a significant challenge that can be addressed computationally. rsc.org By calculating the energies of the different diastereomeric transition states, it is possible to predict which diastereomer will be formed preferentially. Models for predicting diastereoselectivity often involve analyzing the steric and electronic interactions in the transition state structures. rsc.org For this compound, this would involve carefully modeling the approach of the electrophile to the two faces of the planar enolate intermediate.

Modeling of Intermolecular Interactions

The way this compound molecules interact with each other and with solvent molecules is governed by non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The acetylamino group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ester groups are hydrogen bond acceptors. The long undecyl chain contributes significantly to van der Waals interactions.

Computational methods can quantify these interactions. For example, the interaction energy between two molecules can be calculated by comparing the energy of the interacting dimer to the sum of the energies of the individual molecules. This helps in understanding solubility, aggregation behavior, and the molecule's partitioning between different phases.

Development of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating its properties, it is possible to develop structure-reactivity relationships. For instance, one could computationally investigate how changing the length of the alkyl chain or substituting the acetyl group affects the acidity of the alpha-proton or the nucleophilicity of the corresponding enolate. This approach emphasizes understanding how molecular structure dictates reactivity, rather than relying on memorization of reagent-based outcomes. researchgate.net

These studies often involve calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials. Correlating these descriptors with reactivity parameters provides predictive models that can guide the synthesis of new derivatives with desired properties.

Analytical Methodologies for Characterization of Alkylated Acetamidomalonates

Spectroscopic Techniques for Structural Elucidation (General Principles)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and proton frameworks within a molecule. For Diethyl(acetylamino)(undecyl)propanedioate, ¹H NMR would be employed to identify the different types of protons and their neighboring environments. This includes protons on the undecyl chain, the ethyl ester groups, the acetyl group, and the methine proton of the propanedioate backbone. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns would reveal adjacent protons, thus helping to piece together the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments, such as those in the carbonyl groups of the esters and amide, the aliphatic undecyl chain, and the ethyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, IR spectroscopy would be applied to confirm the presence of key functional groups. The characteristic stretching vibrations of the C=O bonds in the diethyl ester and the acetylamino groups would be prominent in the spectrum. Additionally, the N-H stretching of the amide group and the C-H stretching of the aliphatic undecyl and ethyl groups would be observable, providing clear evidence for the compound's functional makeup.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would be used to obtain a precise molecular weight, which can be used to confirm its molecular formula (C₂₀H₃₇NO₅). Furthermore, by analyzing the fragmentation patterns, insights into the compound's structure can be gained. The fragmentation of this compound would likely involve the loss of the ethyl ester groups, the undecyl chain, and the acetylamino moiety, with the resulting fragment ions helping to corroborate the proposed structure.

| Spectroscopic Technique | Application for this compound |

| ¹H NMR Spectroscopy | - Elucidation of the proton environment- Confirmation of the presence of undecyl, ethyl, and acetyl groups- Determination of proton connectivity through spin-spin coupling |

| ¹³C NMR Spectroscopy | - Mapping of the carbon skeleton- Identification of unique carbon environments (e.g., carbonyls, aliphatic carbons) |

| Infrared (IR) Spectroscopy | - Identification of key functional groups (C=O, N-H, C-H)- Confirmation of the ester and amide moieties |

| Mass Spectrometry | - Determination of the precise molecular weight and molecular formula- Structural confirmation through fragmentation pattern analysis |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying the components of a mixture. The choice between GC and HPLC for the analysis of this compound would depend on its volatility and thermal stability.

Given its relatively high molecular weight, HPLC is often the more suitable method for purity assessment. A reversed-phase HPLC method could be developed to separate the target compound from any starting materials or side products. The purity would be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

If the compound is sufficiently volatile and thermally stable, GC could also be employed. A capillary column with a suitable stationary phase would be used to achieve separation, and a flame ionization detector (FID) would provide high sensitivity for quantification.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the alpha-carbon of the malonate, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. By using a chiral stationary phase (CSP) in either HPLC or GC, the two enantiomers of this compound can be separated and their relative amounts quantified. This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.

| Chromatographic Method | Application for this compound |

| Gas Chromatography (GC) | - Purity assessment if the compound is volatile and thermally stable- Separation from volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | - Primary method for purity determination- Separation from non-volatile impurities and starting materials |

| Chiral Chromatography | - Separation of the R and S enantiomers- Determination of enantiomeric excess (ee) |

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of Diethyl(acetylamino)(undecyl)propanedioate typically involves the alkylation of diethyl acetamidomalonate with an undecyl halide. lookchem.comwikipedia.orgwikipedia.org This reaction is often carried out using a strong base like sodium ethoxide in an alcohol solvent. While effective, this method presents several drawbacks from a green chemistry perspective, including the use of stoichiometric amounts of a strong base and volatile organic solvents.

Future research is aimed at developing more environmentally benign synthetic routes. Key areas of investigation include:

Eco-friendly Solvents: Replacing traditional organic solvents with greener alternatives is a primary goal. Deep Eutectic Solvents (DES), such as a mixture of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, have been successfully used as non-toxic and reusable reaction media for similar organic transformations. nih.gov The application of such solvents to the synthesis of this compound could significantly reduce the environmental impact.

Alternative Catalysts and Bases: Research is exploring the use of solid, reusable basic catalysts like cesium carbonate, which is considered environmentally benign and can be easily separated from the reaction mixture. researchgate.net Furthermore, phase-transfer catalysis offers a method to perform alkylations under milder conditions, potentially without the need for organic solvents. lookchem.com

Improved Atom Economy: From an atom-economy standpoint, using starting materials like dimethyl malonate instead of diethyl malonate can reduce waste. rsc.org Applying this principle to the acetylamino-protected version could offer a greener pathway.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvent | Ethanol (B145695) or other volatile organic compounds (VOCs) | Deep Eutectic Solvents (DES), water, or solvent-free conditions |

| Base | Sodium Ethoxide (stoichiometric) | Heterogeneous basic catalysts (e.g., Cs₂CO₃), reusable bases |

| Energy | Often requires heating for extended periods | Microwave irradiation, optimized catalytic conditions to reduce reaction time/temp |

| Waste | Salt byproducts, solvent waste | Reduced salt waste, recyclable solvents and catalysts |

Catalytic Asymmetric Alkylation Methods

The undecyl-substituted amino acid derived from this compound is chiral. The classical synthesis produces a racemic mixture, requiring a subsequent resolution step to isolate the desired enantiomer. Modern synthetic chemistry seeks to control stereochemistry during the reaction itself through catalytic asymmetric methods.

Developing a catalytic asymmetric alkylation for the synthesis of this compound is a significant area for future research. This would involve the reaction of a prochiral enolate of diethyl acetamidomalonate with an undecyl electrophile in the presence of a chiral catalyst. Potential approaches include:

Chiral Transition-Metal Catalysis: Palladium complexes with chiral ligands have been investigated for the asymmetric alkylation of aminomalonic esters. acs.orgacs.org These systems can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been successfully used for highly diastereoselective and enantioselective aldol (B89426) reactions of related compounds to generate β-hydroxy-α-amino acids. nih.gov Adapting these catalysts for the alkylation of diethyl acetamidomalonate could provide a metal-free pathway to enantiomerically enriched products.

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts can facilitate the enantioselective alkylation of malonic esters. This method is attractive for its operational simplicity and potential for scalability.

| Catalytic System | Description | Potential Advantages |

| Chiral Palladium Complexes | Utilizes a palladium center with chiral phosphine (B1218219) ligands to control the stereochemical outcome of the alkylation. acs.orgacs.org | High enantioselectivity, well-studied mechanisms. |

| Chiral Organocatalysts | Employs small, chiral organic molecules (e.g., cinchona alkaloids) to catalyze the reaction asymmetrically. nih.gov | Metal-free, avoids heavy metal contamination, often milder conditions. |

| Chiral Phase-Transfer Catalysts | A chiral cation (e.g., a quaternary ammonium (B1175870) salt) transports the enolate between phases, inducing asymmetry during the reaction. | Operational simplicity, suitable for large-scale synthesis, often requires no anhydrous solvents. |

Integration into Flow Chemistry Systems for Scalable Production

For the production of pharmaceutical intermediates, there is a growing shift from traditional batch processing to continuous flow chemistry. aurigeneservices.comacs.org This technology offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. beilstein-journals.org

The synthesis of this compound is an ideal candidate for adaptation to a continuous flow system. A hypothetical flow process would involve:

Reagent Streams: Separate streams of diethyl acetamidomalonate, a base (e.g., potassium tert-butoxide), and undecyl halide dissolved in a suitable solvent would be continuously fed into the system using precision pumps.

Mixing and Reaction: The streams would converge in a microreactor or a tube reactor where efficient mixing occurs. The reactor can be heated or cooled precisely to control the reaction temperature and time. rsc.orgresearchgate.net

In-line Analysis and Quenching: Downstream, the reaction mixture could be monitored in real-time using in-line analytical tools. A stream of a quenching agent could then be introduced to stop the reaction.

Continuous Work-up and Purification: The system could be integrated with continuous extraction and purification modules, allowing for a fully automated process from starting materials to the final, purified product.

This approach would allow for safer handling of reactive intermediates and better control over reaction parameters, leading to higher yields and purity. acs.org

Exploration of Novel Transformations and Derivatizations

Beyond its role as an amino acid precursor, the molecular structure of this compound offers multiple sites for further chemical modification. Research into novel transformations could unlock new applications for this compound and its derivatives.

Key reactive sites and potential transformations include:

The Malonate Core: The core of the molecule can undergo various classical reactions. Saponification of the esters followed by heating leads to decarboxylation, yielding the corresponding N-acetylated amino acid. openochem.orgmasterorganicchemistry.com This is the most common transformation.

Ester Groups: The two ethyl ester groups can be selectively hydrolyzed to the monoester or the diacid. They can also be converted to other esters via transesterification or to amides by reacting with amines. This allows for the synthesis of a wide range of derivatives with different physical and chemical properties. mdpi.com

The Acetylamino Group: The N-acetyl protecting group can be removed under acidic or basic conditions to reveal the free amine, which can then be functionalized with other groups.

The Undecyl Chain: While the long alkyl chain is relatively inert, advanced C-H activation methods could potentially be used to introduce functionality along the chain, creating complex, bifunctional molecules.

These derivatizations could be used to synthesize novel compounds for materials science or medicinal chemistry. For example, the reaction of the malonate with 1,3-diketones can lead to the formation of complex heterocyclic systems like flavones. acs.org

Potential as a Scaffold in Chemical Biology Tool Development

A molecular scaffold is a core structure upon which other chemical groups can be built to create molecules with specific functions. The structure of this compound makes it an interesting candidate for a scaffold in the development of chemical biology tools.

The key features that make it suitable for this role are:

A Lipophilic Tail: The long undecyl chain is hydrophobic and can facilitate interaction with or insertion into lipid bilayers of cell membranes.

A Functionalizable Core: The amino acid precursor at the other end of the molecule provides multiple handles for chemical modification.

Potential applications as a scaffold include:

Molecular Probes: By attaching a fluorescent dye or a reporter tag to the amino-functionalized core, the molecule could be used to study biological membranes or lipid-protein interactions.

Drug Delivery: The lipophilic tail could serve as an anchor to deliver a pharmacologically active agent (attached to the core) to a cell membrane.

Bioconjugation: Non-proteinogenic amino acids derived from this scaffold, bearing alkyne or azide (B81097) motifs, can be used to conjugate with other biomolecules via click chemistry. researchgate.net This could be used to label proteins or create novel biopolymers.

| Potential Tool | Scaffold Feature Utilized | Description |

| Membrane Probe | Lipophilic undecyl chain + modifiable core | The undecyl chain anchors the molecule in a lipid membrane, while a fluorescent group attached to the core reports on the local environment. |

| Targeted Drug Conjugate | Modifiable core + lipophilic tail | A drug molecule is attached to the amino acid core, and the undecyl chain enhances cell permeability or targets lipid-rich tissues. |

| Click Chemistry Handle | Modifiable core | The core is derivatized into an amino acid containing an alkyne or azide, allowing for covalent attachment to proteins, sugars, or other molecules. researchgate.net |

Q & A

Q. What are the recommended synthetic pathways for Diethyl(acetylamino)(undecyl)propanedioate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of propanedioic acid derivatives with acetylated amine and undecyl alcohol under acidic or catalytic conditions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst load) via thin-layer chromatography (TLC) or HPLC. For example, analogous ester syntheses (e.g., diethyl 2-methylidenepropanedioate) suggest refluxing in anhydrous toluene with a Dean-Stark trap to remove water . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity verified by H NMR and FTIR to confirm ester and amide bond formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Resolve the undecyl chain’s methylene signals (δ 1.2–1.4 ppm) and ester carbonyl (δ 165–170 ppm). Acetylamino protons appear as singlet ~δ 2.0 ppm.

- FTIR : Confirm ester (C=O stretch ~1740 cm) and amide (N-H bend ~1550 cm) functionalities.

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z calculated for C₂₃H₄₁NO₆). Reference PubChem’s structural data for analogous compounds to cross-verify assignments .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester/amide bonds. Avoid exposure to moisture or strong acids/bases. Safety protocols from diethyl 2-methylidenepropanedioate guidelines recommend using PPE (gloves, goggles) and consulting SDS for spill management . Stability studies under varying pH (e.g., 4–9) using HPLC can identify degradation products.

Q. What are the key solubility properties of this compound, and how do they influence solvent selection for reactions?

- Methodological Answer : The undecyl chain confers lipophilicity, making it soluble in non-polar solvents (e.g., hexane, chloroform) but insoluble in water. For polar reactions, use DMF or DMSO as co-solvents. Solubility tests (UV-Vis spectrophotometry) at 25°C can quantify logP values. Refer to PubChem’s computed properties (e.g., InChI descriptors) for predictive solubility modeling .

Q. How can researchers verify the purity of synthesized this compound?

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions may arise from steric hindrance (undecyl chain) vs. electronic effects (electron-withdrawing ester). Design controlled experiments varying substituents (e.g., shorter alkyl chains) and monitor reaction kinetics via stopped-flow spectroscopy. Apply contradiction analysis frameworks, such as iterative hypothesis testing and triangulation of data from XRD, NMR, and computational simulations (DFT) .

Q. How does the undecyl chain influence the compound’s interactions with lipid bilayers in membrane permeability studies?

- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to assess partitioning into model membranes (e.g., DPPC liposomes). Compare with shorter-chain analogs to isolate chain-length effects. Molecular dynamics simulations (e.g., GROMACS) can model insertion dynamics, referencing structural data from PubChem’s IUPAC descriptors .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under enzymatic vs. acidic conditions?

- Methodological Answer : Conduct pH-dependent hydrolysis kinetics (UV-Vis monitoring of ester cleavage) and compare with esterase-mediated reactions. LC-MS identifies hydrolysis products (e.g., propanedioic acid derivatives). Refer to glycobiology methods for enzymatic assays, adjusting substrate concentrations to account for steric bulk .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound in antimicrobial applications?

- Methodological Answer : Synthesize derivatives with modified acyl/alkyl groups and test against Gram-positive/negative bacteria (MIC assays). Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity. Include toxicity controls (e.g., hemolysis assays) as per biomedical research guidelines .

Q. What advanced computational methods are suitable for predicting the compound’s behavior in catalytic systems?

- Methodological Answer :

Apply density functional theory (DFT) to model transition states in esterification/amidation reactions. Compare with experimental activation energies (Arrhenius plots). Use software like Gaussian or ORCA, referencing PubChem’s InChIKey for initial molecular geometry . Molecular docking (AutoDock Vina) can predict interactions with catalytic enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.